molecular formula C7H4ClNS2 B13967025 6-Benzothiazolethiol, 5-chloro- CAS No. 89583-91-5

6-Benzothiazolethiol, 5-chloro-

Cat. No.: B13967025
CAS No.: 89583-91-5
M. Wt: 201.7 g/mol
InChI Key: DYOCMYQPCJZBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzothiazolethiol, 5-chloro- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with a chlorine atom at the 5th position and a thiol group at the 6th position. Benzothiazole derivatives are known for their diverse biological activities and are used in various industrial applications .

Preparation Methods

The synthesis of 6-Benzothiazolethiol, 5-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-aminobenzenethiol with appropriate reagents under specific conditions. For instance, the reaction can be carried out using substituted aldehydes in the presence of sodium metabisulfite as a catalyst . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Benzothiazolethiol, 5-chloro- undergoes various chemical reactions, including:

Scientific Research Applications

6-Benzothiazolethiol, 5-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzothiazolethiol, 5-chloro- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins or enzymes involved in cell proliferation .

Comparison with Similar Compounds

6-Benzothiazolethiol, 5-chloro- can be compared with other benzothiazole derivatives such as:

Properties

CAS No.

89583-91-5

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

IUPAC Name

5-chloro-1,3-benzothiazole-6-thiol

InChI

InChI=1S/C7H4ClNS2/c8-4-1-5-7(2-6(4)10)11-3-9-5/h1-3,10H

InChI Key

DYOCMYQPCJZBDO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)S)SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.